beta-Ethylideneaspartate
Description
β-Ethylideneaspartate is a synthetic derivative of aspartic acid, characterized by the introduction of an ethylidene group (-CH₂CH₂-) at the β-carbon position of the aspartate backbone. This modification enhances its utility in biochemical and pharmacological applications, particularly in targeted drug delivery and photosensitizer conjugates. Its synthesis typically involves multi-step reactions, including protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) and conjugation with amines or chlorin-based moieties, as exemplified in the preparation of related di(aspartate)-ethylenediamine conjugates .
The compound’s structural flexibility allows for functionalization at specific sites (e.g., 131 and 152 positions in chlorin e6 frameworks), enabling tailored interactions with cellular targets.
Properties
CAS No. |
97402-97-6 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S,3Z)-2-amino-3-ethylidenebutanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-3(5(8)9)4(7)6(10)11/h2,4H,7H2,1H3,(H,8,9)(H,10,11)/b3-2-/t4-/m0/s1 |
InChI Key |
OHNZEFGZTXQOCT-SWOZAWMQSA-N |
SMILES |
CC=C(C(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C/C=C(/[C@@H](C(=O)O)N)\C(=O)O |
Canonical SMILES |
CC=C(C(C(=O)O)N)C(=O)O |
Synonyms |
eta-ethylidene-DL-aspartate beta-ethylideneaspartate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Compound 26 : Features Boc-protected ethylenediamine groups, enhancing solubility in organic solvents during synthesis. Its chlorin e6 core suggests applicability in light-activated therapies .
- Compound 27: Removal of Boc groups via trifluoroacetic acid (TFA) yields a polar, water-soluble derivative, ideal for cellular uptake studies. The aspartate moiety facilitates conjugation with lysine or other amino acids, broadening its utility in drug delivery systems .
2.2. Functional and Pharmacological Differences
- Stability : Boc-protected derivatives (e.g., Compound 26) exhibit greater stability during storage but require deprotection for biological activity. In contrast, deprotected analogs (e.g., Compound 27) are more reactive but prone to oxidation .
- Cellular Uptake: Ethylenediamine-linked aspartates (as in Compound 27) show enhanced cellular permeability compared to non-conjugated aspartates, likely due to amine-mediated endocytosis .
- Synthetic Complexity : Multi-step syntheses involving Boc protection (Compound 26) reduce overall yields (64%) compared to simpler aspartate derivatives, which often achieve >80% yields in single-step reactions .
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